Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)

2-2-(Benzyloxy)ethyloxirane structure
2-2-(Benzyloxy)ethyloxirane structure
Nom du produit:2-2-(Benzyloxy)ethyloxirane
Numéro CAS:94426-72-9
Le MF:C11H14O2
Mégawatts:178.227663516998
MDL:MFCD27934088
CID:752293
PubChem ID:10888484

2-2-(Benzyloxy)ethyloxirane Propriétés chimiques et physiques

Nom et identifiant

    • 2-[2-(Benzyloxy)ethyl]oxirane
    • 2-(2-(benzyloxy)ethyl)oxirane
    • 2-(2-phenylmethoxyethyl)oxirane
    • Oxirane, [2-(phenylmethoxy)ethyl]-
    • (+/-)-(2-phenylmethoxyethyl)oxirane
    • (+/-)-[2-(benzyloxy)ethyl]oxirane
    • (+/-)-1-(benzyloxy)but-3-ene oxide
    • (+/-)-4-benzyloxy-1,2-epoxybutane
    • 1-(benzyloxy)-3-butene oxide
    • Oxirane,[2-(phenylmethoxy)ethyl]
    • (2S)-2-[2-(Benzyloxy)ethyl]oxirane
    • MLS001075819
    • WEEINLJFNLBGTR-UHFFFAOYSA-N
    • Oxirane, 2-[2-(phenylmethoxy)ethyl]-
    • SY028858
    • SMR000639330
    • 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)
    • Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)
    • (2-Benzyloxyethyl)oxirane
    • [2-(Phenylmethoxy)ethyl]oxirane
    • MFCD00153925
    • MFCD27934088
    • CS-11726
    • (R)-2-[2-(Benzyloxy)ethyl]oxirane
    • A10556
    • 94426-72-9
    • AKOS027257081
    • DTXSID20447190
    • DA-00435
    • EN300-322262
    • CS-0112897
    • SR-01000781929
    • SCHEMBL2186409
    • CHEMBL1482506
    • SY263579
    • SR-01000781929-2
    • Z1861993933
    • 2-2-(Benzyloxy)ethyloxirane
    • MDL: MFCD27934088
    • Piscine à noyau: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
    • La clé Inchi: WEEINLJFNLBGTR-UHFFFAOYSA-N
    • Sourire: O(CCC1CO1)CC1C=CC=CC=1

Propriétés calculées

  • Qualité précise: 178.09900
  • Masse isotopique unique: 178.099379685g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 5
  • Complexité: 141
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 21.8
  • Le xlogp3: 1.6

Propriétés expérimentales

  • Le PSA: 21.76000
  • Le LogP: 1.99210

2-2-(Benzyloxy)ethyloxirane Informations de sécurité

2-2-(Benzyloxy)ethyloxirane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183537-250mg
2-(2-(Benzyloxy)ethyl)oxirane
94426-72-9 98+%
250mg
¥756.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183537-5g
2-(2-(Benzyloxy)ethyl)oxirane
94426-72-9 98+%
5g
¥4031.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183537-25g
2-(2-(Benzyloxy)ethyl)oxirane
94426-72-9 98+%
25g
¥11681.00 2024-04-24
Enamine
EN300-322262-0.5g
2-[2-(benzyloxy)ethyl]oxirane
94426-72-9 95.0%
0.5g
$101.0 2025-03-19
eNovation Chemicals LLC
Y1050402-5g
Oxirane, [2-(phenylmethoxy)ethyl]-
94426-72-9 95%
5g
$495 2024-06-06
TRC
B287528-100mg
2-[2-(Benzyloxy)ethyl]oxirane
94426-72-9
100mg
$ 70.00 2022-06-07
abcr
AB494248-5 g
2-[2-(Benzyloxy)ethyl]oxirane, 95%; .
94426-72-9 95%
5g
€697.00 2023-04-19
Chemenu
CM324836-5g
2-[2-(Benzyloxy)ethyl]oxirane
94426-72-9 95%
5g
$400 2021-06-09
eNovation Chemicals LLC
Y1050402-25g
Oxirane, [2-(phenylmethoxy)ethyl]-
94426-72-9 95%
25g
$1395 2024-06-06
Apollo Scientific
OR471534-1g
2-[2-(Benzyloxy)ethyl]oxirane
94426-72-9
1g
£167.00 2023-09-02

2-2-(Benzyloxy)ethyloxirane Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene ,  Dichloromethane ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Référence
Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane
Référence
Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactate
Lygo, Barry, Tetrahedron, 1988, 44(22), 6889-96

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  0 °C
Référence
The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol
Yadav, J. S.; Premalatha, K.; Harshavardhan, S. J.; Subba Reddy, B. V., Tetrahedron Letters, 2008, 49(48), 6765-6767

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -20 °C; -20 °C → rt; overnight, rt
Référence
Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  6 h, 0 °C → rt
Référence
First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-one
Biradar, Dhanraj O.; Mane, Yogesh D.; Narsaiah, A. V.; Subba Reddy, B. V., Results in Chemistry, 2023, 5,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  rt
Référence
A concise stereoselective total synthesis of botryolide B
Reddy, B. Chennakesava; Meshram, H. M., Tetrahedron Letters, 2010, 51(31), 4020-4022

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  1 min, rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Référence
Cyclohexanones by Rh-Mediated Intramolecular C-H Insertion
Taber, Douglass F.; Paquette, Craig M.; Gu, Peiming; Tian, Weiwei, Journal of Organic Chemistry, 2013, 78(19), 9772-9780

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Référence
First stereoselective total synthesis of Neocosmosin A: a facile approach
Dachavaram, Soma Shekar; Kalyankar, Kondbarao Balasaheb; Das, Saibal, Tetrahedron Letters, 2014, 55(41), 5629-5631

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Référence
Regioselective opening of simple epoxides with diisopropylamine trihydrofluoride
Muehlbacher, Manfred; Poulter, C. Dale, Journal of Organic Chemistry, 1988, 53(5), 1026-30

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 2 h, rt
Référence
Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragment
Yadav, Jhillu S.; Aravind, Seema; Gundluru, Mahesh Kumar; Reddy, Basi V. Subba, Synthesis, 2012, 44(19), 3077-3084

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  0 °C; 18 h, 0 °C
Référence
Preparation of pyrrolopyridine derivatives as HIV inhibitors
, Korea, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  16 h, 0 °C
Référence
Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents
Choi, Hyunsuk; Ham, So-Young; Cha, Eunji; Shin, Yujin; Kim, Han-Shin; et al, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Référence
Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactate
Lygo, Barry; O'Connor, Norval, Tetrahedron Letters, 1987, 28(31), 3597-600

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C → rt; 14 h, rt
Référence
Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  30 min, 0 °C; 24 h, rt
Référence
A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolution
More, Namita A.; Jadhao, Nitin L.; Garud, Dinesh R.; Gajbhiye, Jayant M., Synthetic Communications, 2018, 48(16), 2093-2098

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  16 h, 0 °C
Référence
A concise stereoselective total synthesis of diplodialide C
Pratapareddy, Bommareddy; Sreenivasulu, Reddymasu; Hatti, Islavathu; Venkata Basaveswara Rao, Mandava; Raju, Rudraraju Ramesh, Monatshefte fuer Chemie, 2015, 146(11), 1921-1926

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  16 h, 0 °C
Référence
Total synthesis of (+)-anamarine
Kumar, Krishnammagari Suresh; Reddy, Cirandur Suresh, Organic & Biomolecular Chemistry, 2012, 10(13), 2647-2655

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  23 h, rt
Référence
Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists
, Korea, , ,

2-2-(Benzyloxy)ethyloxirane Raw materials

2-2-(Benzyloxy)ethyloxirane Preparation Products

2-2-(Benzyloxy)ethyloxirane Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane
A917238
Pureté:99%
Quantité:100g
Prix ($):4597.0